molecular formula C24H27N5O3S B14996316 N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B14996316
M. Wt: 465.6 g/mol
InChI Key: RDYXZAAMLLAPOS-UHFFFAOYSA-N
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Description

N-[(4-ETHYL-5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL]-4-METHOXYBENZAMIDE is a complex organic compound that features a triazole ring, a quinoline moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ETHYL-5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL]-4-METHOXYBENZAMIDE involves multiple steps, starting with the preparation of the triazole ring and the quinoline moiety. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions. The quinoline moiety is typically prepared via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ETHYL-5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL]-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.

    Reduction: The carbonyl group in the quinoline moiety can be reduced to form a hydroxyl group.

    Substitution: The methoxy group on the benzamide can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include quinoline N-oxide, hydroxylated quinoline derivatives, and substituted benzamides.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Biological Studies: It can be used as a probe to study the interactions of triazole and quinoline derivatives with biological targets.

    Industrial Applications: The compound’s unique properties may make it suitable for use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4-ETHYL-5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL]-4-METHOXYBENZAMIDE likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and quinoline moiety may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as quinine and chloroquine share the quinoline moiety and have well-documented biological activities.

    Triazole Derivatives: Compounds like fluconazole and itraconazole contain the triazole ring and are known for their antifungal properties.

Uniqueness

N-[(4-ETHYL-5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL]-4-METHOXYBENZAMIDE is unique due to the combination of the triazole ring, quinoline moiety, and benzamide group within a single molecule. This structural complexity may confer unique biological activities and make it a valuable compound for further research and development.

Properties

Molecular Formula

C24H27N5O3S

Molecular Weight

465.6 g/mol

IUPAC Name

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide

InChI

InChI=1S/C24H27N5O3S/c1-3-28-21(15-25-23(31)18-10-12-19(32-2)13-11-18)26-27-24(28)33-16-22(30)29-14-6-8-17-7-4-5-9-20(17)29/h4-5,7,9-13H,3,6,8,14-16H2,1-2H3,(H,25,31)

InChI Key

RDYXZAAMLLAPOS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N2CCCC3=CC=CC=C32)CNC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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